(2-aminophenyl)(1-(3-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanone
Overview
Description
(2-aminophenyl)(1-(3-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C18H18N4O and its molecular weight is 306.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Estrogen-Related Receptor α Suppression : A study found that a similar compound, 2-aminophenyl-(1-(3-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanone, suppresses the transcriptional functions of estrogen-related receptor α and inhibits the proliferation and migration of cells. This suggests potential applications in targeting specific receptor functions (Xu et al., 2013).
Central Nervous System Effects : Compounds with a similar structure have shown central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity (Butler, Wise, & Dewald, 1984).
Cancer Cell Inhibition : A related compound, 3-Amino-4-Morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, demonstrated inhibition of the proliferation of various cancer cell lines, indicating potential in cancer research (Tang & Fu, 2018).
Synthesis Efficiency : Research on the synthesis of related compounds, like (2-aminophenyl)(naphthalen-2-yl)methanones, has shown high efficiency, environmental friendliness, and advantages over traditional methods (Jing et al., 2018).
Antiviral Activity : The synthesized compound (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone showed antiviral activity, pharmacokinetic behavior, and hydrogen bonding interaction (FathimaShahana & Yardily, 2020).
Bacterial Growth Inhibition : Certain triazole analogues, which are structurally related, have shown significant inhibition of bacterial growth against human pathogenic bacteria (Nagaraj, Srinivas, & Rao, 2018).
properties
IUPAC Name |
(2-aminophenyl)-[1-(3-propan-2-ylphenyl)triazol-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-12(2)13-6-5-7-14(10-13)22-11-17(20-21-22)18(23)15-8-3-4-9-16(15)19/h3-12H,19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZMQEYZKUYTMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N2C=C(N=N2)C(=O)C3=CC=CC=C3N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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